Product packaging for 3-Azabicyclo[4.1.0]heptane(Cat. No.:CAS No. 286-09-9)

3-Azabicyclo[4.1.0]heptane

Cat. No.: B3121436
CAS No.: 286-09-9
M. Wt: 97.16 g/mol
InChI Key: MZFQJBMXUXJUHF-UHFFFAOYSA-N
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Description

Structural Significance in Organic Chemistry Research

The bicyclic system's rigidity and defined three-dimensional shape make it an attractive scaffold for creating sp³-enriched frameworks. Such structures are increasingly recognized as promising starting points for drug discovery projects. bohrium.com The nitrogen atom within the ring system provides a site for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties. The core structure consists of a seven-membered ring containing nitrogen atoms, and its unique architecture allows it to interact with biological targets, potentially influencing enzyme activity or receptor binding. smolecule.com

Derivatives of this scaffold can be synthesized with various substituents, which can significantly influence their chemical reactivity and biological interactions. smolecule.com For instance, the introduction of fluorine atoms can enhance metabolic stability, while other functional groups can alter steric and hydrophobic interactions. vulcanchem.com

Overview of Core Research Directions and Academic Relevance

The 3-azabicyclo[4.1.0]heptane framework and its derivatives are the subject of extensive academic and industrial research, primarily in the fields of medicinal chemistry and organic synthesis.

In medicinal chemistry, these compounds serve as crucial building blocks for the synthesis of novel therapeutic agents. chemimpex.com Research has demonstrated that derivatives of this compound can act as potent inhibitors of various biological targets. For example, certain derivatives have been identified as potent triple reuptake inhibitors, which can modulate the levels of serotonin, norepinephrine, and dopamine, making them candidates for the treatment of major depressive disorder. rsc.orgacs.org Other derivatives have shown potential as inducible nitric oxide synthase (iNOS) inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.orgsmolecule.com The unique structure of these compounds allows for the development of drugs with improved bioactivity and selectivity. chemimpex.com

In the realm of organic synthesis, the this compound scaffold is valued for its versatility. It serves as a key intermediate in the creation of more complex molecules. chemimpex.com Synthetic chemists have developed various methods for the construction of this bicyclic system, including transition-metal-free radical oxidation of aza-1,6-enynes and gold-catalyzed cycloisomerization of cyclopropenes. rsc.orgresearchgate.net These synthetic strategies enable the production of a wide array of functionalized derivatives, which can be used to build diverse chemical libraries for further research and development. bohrium.comchemimpex.com The development of efficient synthetic routes to these building blocks is an active area of research, as the accessibility of these compounds is directly related to their application in drug discovery. bohrium.com

Data Tables

Table 1: Selected this compound Derivatives and Their Research Applications

Compound NameResearch ApplicationReference
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanePotent and selective triple reuptake inhibitor acs.org
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateSynthetic precursor for bifunctional derivatives and bicyclic γ-amino acids bohrium.com
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochlorideBuilding block for synthesizing more complex molecules; potential pharmacological applications smolecule.com
Benzyl (B1604629) 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateIntermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs chemimpex.com
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateBuilding block in medicinal chemistry for novel pharmaceuticals chemimpex.com
2-Oxa-5-azabicyclo[4.1.0]heptaneSelective inhibitor of inducible nitric oxide synthase (iNOS) smolecule.com
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl esterStudied for potential therapeutic applications due to its unique structure vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B3121436 3-Azabicyclo[4.1.0]heptane CAS No. 286-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFQJBMXUXJUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptanes

Cyclopropanation Strategies

Cyclopropanation reactions involve the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing six-membered nitrogen-containing ring or the simultaneous formation of both rings.

A sustainable and efficient method for synthesizing functionalized azabicyclo[4.1.0]heptane derivatives involves the transition-metal-free radical oxidative cyclopropanation of aza-1,6-enynes. rsc.orgdntb.gov.ua This approach is noteworthy for its ability to form four chemical bonds in a single step under mild conditions, leading to valuable azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgdntb.gov.uarsc.org The reaction demonstrates operational simplicity, rapid completion, and compatibility with a diverse range of functional groups and substrates, including various aryl, alkyl, and strained bicyclic derivatives. rsc.orgrsc.org Experimental evidence, including real-time mass spectrometry monitoring, supports the proposed radical cascade pathway. rsc.org This methodology stands as a significant advancement, offering a metal-free alternative to traditional platinum- or silver-catalyzed cyclopropanations. rsc.org

Key Features of Transition-Metal-Free Radical Oxidative Cyclopropanation:

Feature Description
Catalyst None (Transition-metal-free)
Starting Materials Aza-1,6-enynes
Product Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones

| Key Advantage | Formation of four bonds in one step, mild conditions, broad substrate scope. rsc.orgrsc.org |

Gold catalysis provides a powerful tool for the synthesis of 3-azabicyclo[4.1.0]heptanes through the cycloisomerization of cyclopropenes. researchgate.netnih.gov Specifically, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo gold(I)-catalyzed cycloisomerization to yield 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high yields and diastereoselectivities. researchgate.net This reaction represents a pioneering example of intramolecular cyclopropanation of an alkene by a gold carbene, which is generated through the electrophilic ring opening of a cyclopropene (B1174273). researchgate.net The reaction is initiated by the chemoselective activation of the cyclopropene over the alkene by the gold catalyst. beilstein-journals.org The resulting vinyl gold carbenoid then undergoes intramolecular cyclopropanation of the tethered olefin. rsc.org This method has been successfully applied to a variety of substituted allylic sulfonamides. beilstein-journals.org

Reaction Summary for Gold-Catalyzed Cycloisomerization:

Catalyst Substrate Product Yield Diastereoselectivity

Photochemical methods offer a distinct route to azabicyclic scaffolds. One such approach involves the visible-light-induced intramolecular [2+1] cycloaddition of nucleophilic siloxy carbenes. nih.govunimelb.edu.auscispace.com In this catalyst- and additive-free process, ortho-sulfonamido acyl silanes are alkylated with bromocrotonate derivatives. nih.govrsc.org Subsequent irradiation with visible light (e.g., 427 nm LED) generates a singlet nucleophilic carbene that undergoes rapid and highly stereospecific [2+1] cycloaddition with the tethered olefin, affording a range of 3-azabicyclo[4.1.0]heptanes. nih.govunimelb.edu.auscispace.com This method is tolerant of variations in the silyl (B83357) group, aryl ring, and alkene substituents. rsc.org

Another photochemical strategy is the intramolecular [2+2] cycloaddition. While the classic Kochi-Salomon reaction is intolerant of basic amines, a modified, amine-tolerant version has been developed. orgsyn.orgorgsyn.org This allows for the direct cyclization of substrates like diallylamine (B93489) to form the parent 3-azabicyclo[3.2.0]heptane, a related but different bicyclic system. orgsyn.orgorgsyn.org Photocatalytic [2+2] cyclization of cinnamic acid N-allyl amides has also been shown to produce bicyclic structures that can be transformed into therapeutically relevant compounds. researchgate.net

Gold-Catalyzed Cycloisomerization of Cyclopropenes

Ring Closure Approaches

These methodologies construct the bicyclic system by forming one of the rings, typically the three-membered aziridine (B145994) ring, onto a pre-existing six-membered ring.

The synthesis of cyclohexenimine (7-azabicyclo[4.1.0]heptane) can be achieved through an ethylenimine ring-closure. acs.org This method, analogous to the formation of cyclohexene (B86901) oxide, involves treating trans-2-aminocyclohexanol with sulfuric acid to form the trans-sulfate ester. acs.org Subsequent treatment with sodium hydroxide (B78521) induces cyclization to yield the cis-fused cyclohexenimine. acs.org The stereochemistry of this ring-closure, as well as the reverse ring-opening reaction, proceeds with inversion of configuration at the carbon atom undergoing substitution. acs.org

The 3-azabicyclo[4.1.0]heptane core can also be constructed from precursors that already contain an aziridine ring. One strategy involves the generation of bicyclic aziridinium (B1262131) ions. For instance, 1-azoniabicyclo[4.1.0]heptane tosylate can be generated from 2-[4-toluenesulfonyloxybutyl]aziridine through an internal nucleophilic attack by the aziridine nitrogen, displacing the tosylate leaving group. jove.com These stable bicyclic aziridinium ions can then undergo regio- and stereospecific ring-opening reactions with various nucleophiles to yield substituted piperidines and azepanes. jove.com

Another approach involves the synthesis of 1-azabicyclo[4.1.0]heptan-2-one, a strained aziridine-fused lactam, from 2H-azirines through a multi-step sequence including allylindanation, N-acylation, and ring-closing metathesis. researchgate.net This bicyclic aziridine can then react with nucleophiles, leading to ring-opened products. researchgate.net Furthermore, radical-mediated reactions of aziridinylcarbinyl radicals derived from aziridines on a cyclohexane (B81311) framework can be used to form the 7-azabicyclo[4.1.0]heptane system. lboro.ac.uk

Ethylenimine Ring-Closure Mechanisms

Divergent and Stereoselective Synthetic Routes

The synthesis of the this compound scaffold is often approached through divergent and stereoselective routes, allowing for the creation of various functionalized derivatives from a common intermediate. bohrium.comresearchgate.net These strategies are crucial for exploring the chemical space around this bicyclic core, which is of significant interest in medicinal chemistry. bohrium.com

Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For azabicyclo[4.1.0]heptane systems, several stereoselective methods have been developed.

Gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides has been shown to produce 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. researchgate.net This reaction proceeds through the intramolecular cyclopropanation of an alkene by a gold carbene. researchgate.net

In another approach, the stereoselective reduction of 7-gem-dihalo-3-oxo-2-azabicyclo[4.1.0]heptanes using metallic zinc exclusively yields endo-7-halo-3-oxo-2-azabicyclo[4.1.0]heptanes in good to high yields. cornell.eduingentaconnect.comresearchgate.net This method avoids the formation of the corresponding exo-isomers, with the stereochemistry confirmed by NMR spectroscopy. cornell.eduingentaconnect.com

Furthermore, the stereoselective cyclopropanation of α,β-unsaturated piperidones, prepared from natural amino acids like L-serine and L-alanine, serves as a key step in synthesizing new cyclopropane-containing piperidines. csic.es The selectivity of subsequent reduction steps is governed by the configuration of the cyclopropane ring. csic.es

Table 2: Examples of Stereoselective Syntheses

Method Substrate Catalyst/Reagent Key Feature Product Reference
Gold-Catalyzed Cycloisomerization Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides Gold(I) chloride High diastereoselectivity 5-Isopropylidene-3-azabicyclo[4.1.0]heptanes researchgate.net
Reductive Hydrodehalogenation 7-gem-Dihalo-3-oxo-2-azabicyclo[4.1.0]heptanes Metallic zinc High stereoselectivity for endo isomer endo-7-Halo-3-oxo-2-azabicyclo[4.1.0]heptanes cornell.eduingentaconnect.com

Strategic Application of Mitsunobu Reactions in Synthesis

The Mitsunobu reaction is a powerful tool for the functional group interconversion of alcohols, proceeding with an inversion of stereochemistry. wikipedia.orgnih.gov This reaction has been strategically applied to the functionalization of the key building block, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. bohrium.comresearchgate.net

By treating the primary alcohol of this precursor with diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃), and various nucleophiles, a range of derivatives can be accessed. bohrium.comresearchgate.netresearchgate.net For instance, using phthalimide (B116566) as a nitrogen nucleophile or thioacetic acid as a sulfur nucleophile allows for the preparation of the corresponding diamine and amino thiol, respectively. bohrium.comresearchgate.net This application highlights the reaction's utility in the divergent synthesis of bifunctional this compound derivatives from a common precursor. bohrium.comresearchgate.net The reaction is a key step in creating libraries of compounds for pharmaceutical research. google.com

Table 3: Mitsunobu Functionalization of a this compound Precursor

Precursor Nucleophile Reagents Product Functionality Reference
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Phthalimide DEAD, PPh₃ Protected Amine bohrium.comresearchgate.net

Regioselective Epoxide Ring Opening as a Synthetic Step

The regioselective opening of an epoxide ring is a fundamental transformation in organic synthesis, often employed to construct substituted piperidine (B6355638) or azepane skeletons that can be precursors to or analogs of the this compound system. tandfonline.comarkat-usa.org For example, the synthesis of trans-4-triazolyl-substituted this compound derivatives has been achieved through the ring-opening of a 7-oxa-3-azabicyclo[4.1.0]heptane (an epoxide) with ethynyltrimethylsilane. thieme-connect.de

The ring-opening of 7-oxa-3-azabicyclo[4.1.0]heptane derivatives with nucleophiles like amines can be used to practically synthesize trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines, which are closely related structures. tandfonline.com The regioselectivity of the nucleophilic attack is a critical factor. arkat-usa.org In the case of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane, the epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures. The choice of catalyst, such as a Lewis acid, can influence the regioselectivity of the cleavage. researchgate.net

Table 4: Regioselective Ring Opening of Epoxide Precursors/Analogs

Epoxide Substrate Nucleophile Conditions/Catalyst Product Type Reference
7-Oxa-3-azabicyclo[4.1.0]heptane Ethynyltrimethylsilane N/A trans-4-Triazolyl-substituted this compound thieme-connect.de
7-Oxa-3-azabicyclo[4.1.0]heptane Amines N/A trans-4-Amino-3-hydroxypiperidines tandfonline.com
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane Amines, Alcohols, Thiols Mild to moderate temperature Ring-opened functionalized piperidine

Ring-Opening Reactions

The high ring strain energy of the aziridine moiety in this compound derivatives makes them susceptible to ring-opening reactions. jove.comnih.gov These reactions are often initiated by the formation of a bicyclic aziridinium ion, which can then be attacked by various nucleophiles. jove.comdntb.gov.ua The nature of the substituent on the aziridine nitrogen dictates its reactivity; electron-withdrawing groups activate the ring for nucleophilic attack, while non-activated aziridines require activation to form an aziridinium ion before reacting. jove.comdntb.gov.ua

Nucleophilic Attack and Regioselectivity

The ring-opening of activated this compound systems, typically in the form of a bicyclic aziridinium salt like 1-azoniabicyclo[4.1.0]heptane tosylate, is highly regioselective. jove.comdntb.gov.ua The outcome of the reaction is determined by the site of the nucleophilic attack. There are two primary pathways for the cleavage of the C-N bonds of the aziridine ring:

Attack at the bridge carbon (C7): This pathway leads to the formation of a six-membered piperidine ring. nih.govdntb.gov.ua

Attack at the bridgehead carbon (C1 or C6): This alternative pathway results in a ring-expansion to a seven-membered azepane ring. nih.govdntb.gov.ua

The regioselectivity of this process is influenced by the nucleophile and reaction conditions, allowing for the controlled synthesis of either piperidine or azepane derivatives from a common precursor. jove.comdntb.gov.ua This selective transformation is a powerful strategy for synthesizing azaheterocycles. dntb.gov.ua For instance, the reaction of 1-azoniabicyclo[4.1.0]heptane tosylate with different nucleophiles demonstrates this high regioselectivity, yielding substituted piperidines or azepanes. jove.comnih.gov

PrecursorNucleophilePredominant ProductReference
1-Azoniabicyclo[4.1.0]heptane tosylateAcetateSubstituted Piperidine jove.comnih.gov
1-Azoniabicyclo[4.1.0]heptane tosylateNitrileSubstituted Piperidine jove.comnih.gov
1-Azoniabicyclo[4.1.0]heptane tosylateVarious NucleophilesSubstituted Piperidine or Azepane dntb.gov.ua

Stereochemical Inversion during Ring Opening

Ring-opening reactions of this compound derivatives proceed with distinct stereochemical outcomes, often resulting in an inversion of configuration. This is characteristic of an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. In the context of the bicyclic aziridinium ion, the nucleophilic attack occurs at the less sterically hindered face of the electrophilic carbon. arkat-usa.org

This stereospecificity ensures that the stereochemistry of the starting material directly controls the stereochemistry of the product. jove.comdntb.gov.ua For example, the ring expansion of a chiral 1-azoniabicyclo[4.1.0]heptane intermediate with various nucleophiles proceeds in a stereoselective manner to produce optically active piperidines and azepanes. researchgate.net This process allows for the transfer of stereochemistry from an accessible chiral precursor to a more complex heterocyclic product. arkat-usa.org The complete inversion of configuration at the reaction center is a key feature of this transformation. arkat-usa.org

Ring-Expansion to Form Azaheterocycles (e.g., Piperidines, Azepanes)

The strain-driven ring-opening of this compound derivatives is a well-established method for the synthesis of larger nitrogen-containing heterocycles, particularly substituted piperidines and azepanes. jove.comnih.gov The process typically involves generating a stable bicyclic aziridinium ion, such as 1-azabicyclo[4.1.0]heptane tosylate, from a precursor like 2-[4-tolenesulfonyloxybutyl]aziridine. dntb.gov.ua

The subsequent nucleophilic attack dictates the ring-expansion outcome:

Formation of Piperidines: Attack at the bridge carbon of the aziridinium ion leads to the formation of a six-membered piperidine ring. This is a common pathway utilized in the synthesis of various biologically active natural products and their analogues, including fagomine, sedamine, and allosedamine. jove.comnih.gov

Formation of Azepanes: Attack at the bridgehead carbon results in expansion to a seven-membered azepane ring. nih.govdntb.gov.ua This route has been employed in the synthesis of natural products like balanol. jove.com

A facile reduction/fragmentation of azabicyclic [4.1.0] Kulinkovich products in the presence of palladium on carbon and formic acid also yields 3-azepinones. nih.gov This ring-expansion strategy offers a divergent and efficient route to a variety of substituted azaheterocycles from a single, readily available bicyclic precursor. jove.comnih.gov

Starting Material TypeReagents/ConditionsProduct TypeReference
2-[4-Tolenesulfonyloxybutyl]aziridineMeCN, then NucleophileSubstituted Piperidines and Azepanes dntb.gov.ua
Azabicyclic [4.1.0] Kulinkovich productsPd/C, HCOOH, H₂3-Azepinones nih.gov

Oxidative Transformations

Beyond ring-opening reactions, the this compound core can undergo various oxidative transformations, leading to highly functionalized and complex molecular architectures.

Formation of Functionalized Azabicyclo[4.1.0]heptane-2,4,5-triones

A notable oxidative transformation is the synthesis of valuable, functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgdntb.gov.ua A sustainable and straightforward methodology has been developed that utilizes a transition-metal-free, radical oxidative cyclopropanation of aza-1,6-enynes. rsc.orgresearchgate.net This reaction proceeds under mild conditions, forming four new bonds in a single step. rsc.org

The process is initiated by reacting an N-propioloyl-N-arylmethacrylamide with iodine (I₂) and tert-butyl hydroperoxide (TBHP). rsc.org This protocol is characterized by its operational simplicity, rapid reaction times, and broad substrate scope and functional group tolerance. rsc.orgrsc.org The mechanism is believed to involve a radical cascade process. rsc.org

SubstrateReagentsProductKey FeaturesReference
Aza-1,6-enynesI₂, TBHPAzabicyclo[4.1.0]heptane-2,4,5-trione derivativesTransition-metal-free, mild conditions, four-bond formation rsc.orgrsc.org

C–H Oxidation/Double Bond Epoxidation

The carbon framework of this compound derivatives is subject to oxidation. C–H oxidation can introduce new functional groups onto the bicyclic system. For instance, photocatalyzed C-H activation of a related cyclopropanated pyridinone has been shown to allow for functionalization at the 1,4-position. uni-regensburg.de

Furthermore, if the cyclohexane ring of the this compound system contains a double bond, it can undergo epoxidation. Epoxidation involves the addition of a single oxygen atom to the double bond to form an epoxide (oxirane) ring. pressbooks.pub This reaction is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition). pressbooks.pub This transformation is a key step in the functionalization of unsaturated bicyclo[4.1.0] systems, such as in the transformation of (+)-3-carene, a related natural product, where epoxidation is a primary reaction for further derivatization. ichem.md

Substitution Reactions

The this compound framework can be functionalized through various substitution reactions. The susceptibility of substituents on the bicyclic core to replacement by nucleophiles is a key feature in the elaboration of these molecules.

Nucleophilic Substitution of Substituents

Derivatives of this compound bearing suitable leaving groups, such as halogens, are susceptible to nucleophilic substitution. This allows for the introduction of diverse functional groups onto the bicyclic structure. A notable example is the substitution of bromine atoms on gem-dibromocyclopropane derivatives.

Research has shown that compounds like 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo nucleophilic substitution reactions where the bromine atoms are replaced. smolecule.com These reactions open pathways to novel functionalized derivatives, although specific examples and conditions are proprietary or detailed in specialized literature. The general principle involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity is influenced by the steric and electronic environment of the bicyclic system. smolecule.com

Table 1: Nucleophilic Substitution on a this compound Derivative

Substrate Reaction Type Key Feature

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing ring systems. In the context of this compound chemistry, derivatives are utilized as precursors for components that engage in these transformations, particularly for the synthesis of heterocyclic rings like triazoles.

1,3-Dipolar Cycloaddition for Triazole Formation

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (like an alkyne or alkene) to form a five-membered ring. wikipedia.org While the this compound ring itself is not the 1,3-dipole, its derivatives serve as crucial precursors to the dipolarophile component.

Specifically, a synthetic route starting from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (an oxygen-containing analogue) involves a regioselective ring-opening to produce a trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. researchgate.net This piperidine derivative, which contains a terminal alkyne, then serves as the dipolarophile. The terminal alkyne readily participates in 1,3-dipolar cycloaddition reactions with various organic azides to yield 1,4- and 1,5-disubstituted 1,2,3-triazoles. researchgate.netthieme-connect.de This copper-catalyzed "click chemistry" approach is highly efficient for creating complex peptidomimetics and other functionalized molecules. researchgate.netevitachem.comorganic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition Utilizing a this compound Derivative

Precursor Intermediate Reaction Product

Metal-Catalyzed and Radical-Mediated Processes

Transition metal catalysis provides elegant and efficient pathways for synthesizing and functionalizing the this compound core. Gold and iridium catalysts, in particular, have been employed to mediate complex carbocyclization and cycloisomerization reactions.

Mechanistic Aspects of Gold-Catalyzed Reactions (e.g., Gold Carbene Generation)

Gold catalysts, typically gold(I) complexes, are known for their ability to activate alkynes and other unsaturated systems. arkat-usa.org One of the key mechanistic pathways involves the generation of gold carbene intermediates. The synthesis of 3-azabicyclo[4.1.0]heptanes can be achieved through the gold-catalyzed cycloisomerization of substrates containing both a cyclopropene and an alkene moiety. researchgate.net

The mechanism proceeds via the electrophilic activation of the cyclopropene ring by the gold(I) catalyst. This leads to the ring-opening of the cyclopropene and the formation of a reactive gold carbene intermediate. nih.govacs.org This carbene then undergoes a rapid intramolecular cyclopropanation reaction with a tethered alkene to construct the fused this compound system with high diastereoselectivity. researchgate.net

Another relevant gold-catalyzed process is the cycloisomerization of 1,6-enynes. rsc.org The gold(I) catalyst coordinates to the alkyne, facilitating a cyclization that forms a cyclopropyl (B3062369) gold(I) carbene-like intermediate. This intermediate can then undergo further transformations, such as a 1,2-hydride shift, to yield the stable bicyclo[4.1.0]heptane skeleton. rsc.org

Iridium(I)-Catalyzed Carbocyclization

Iridium(I) complexes are effective catalysts for the carbocyclization of 1,6-enynes to form bicyclic systems. researchgate.net This methodology has been successfully applied to the synthesis of enantioenriched bicyclo[4.1.0]hept-2-enes. The reaction involves the coordination of the iridium catalyst to the enyne substrate, followed by an oxidative cyclization to form an iridacyclopentene intermediate. Subsequent reductive elimination constructs the cyclopropane ring and regenerates the active iridium(I) catalyst, yielding the bicyclo[4.1.0]heptane product. This process can be rendered enantioselective through the use of chiral ligands, although some systems have shown success without them. researchgate.net While much of the detailed literature focuses on the carbocyclic analogues, the principles are applicable to the synthesis of aza-heterocycles like this compound derivatives. bohrium.comacs.org

Table 3: Metal-Catalyzed Syntheses of the Bicyclo[4.1.0]heptane Core

Catalyst Substrate Type Key Intermediate Product
Gold(I) Allyl cyclopropenylcarbinyl sulfonamides Gold carbene 5-isopropylidene-3-azabicyclo[4.1.0]heptane researchgate.net
Gold(I) 1,6-Enynes Cyclopropyl gold(I) carbene Bicyclo[4.1.0]heptane derivative rsc.org

Reactivity and Reaction Mechanisms of 3 Azabicyclo 4.1.0 Heptane Derivatives

Radical Cascade Cyclization Pathways

Radical cascade cyclizations represent a powerful and efficient strategy for the construction of complex molecular architectures from relatively simple starting materials in a single operation. These reactions involve the generation of a radical species that undergoes a series of intramolecular (and sometimes intermolecular) cyclization events to form multiple rings. In the context of 3-azabicyclo[4.1.0]heptane derivatives, these pathways typically utilize acyclic precursors, such as aza-1,6-enynes, which are designed to cyclize in a controlled manner to afford the desired bicyclic scaffold. The reactions are often initiated by radical initiators, transition metals, or photoredox catalysts.

Recent research has highlighted several innovative radical cascade pathways for the synthesis of functionalized this compound derivatives. These methods offer advantages such as operational simplicity, mild reaction conditions, and the ability to rapidly build molecular complexity.

Transition-Metal-Free Iodide-Catalyzed Radical Cascade Cyclization:

A notable advancement is the development of a transition-metal-free, iodide-catalyzed radical cascade cyclization of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This method employs iodine and tert-butyl hydroperoxide (TBHP) to initiate the radical cascade. rsc.org The reaction proceeds through the formation of four new chemical bonds in a one-pot reaction under mild conditions. rsc.org

The proposed mechanism, supported by online mass spectrometry experiments, begins with the generation of a hydroxyl radical from TBHP. rsc.org This radical adds to the alkyne moiety of the starting N-aryl-N-(3-arylpropioloyl)methacrylamide, a type of aza-1,6-enyne. rsc.org The resulting vinyl radical then undergoes a cascade of cyclization steps to form the azabicyclo[4.1.0]heptane-2,4,5-trione product. rsc.org This approach has been shown to be tolerant of a wide range of functional groups on the aryl substituents of the enyne precursor. rsc.org

Copper-Catalyzed Radical Cascade Cyclization:

Copper catalysis has also been effectively employed in radical cascade cyclizations to access related tricyclic systems. While a specific example for this compound was not detailed in the provided context, the general strategy involves using a copper catalyst and an oxidant like TBHP to initiate the radical process with 1,6-enynes. rsc.org This methodology has been successfully applied to synthesize 1H-cyclopropa[b]naphthalene-2,7-diones from related 1,6-enynes, highlighting the potential of copper catalysis in facilitating such transformations. rsc.org

Photoredox-Catalyzed Radical Cascade Annulations:

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical cascade reactions under exceptionally mild conditions. One such method involves the divergent organophotoredox-catalyzed radical cascade annulation of 1,6-enynes to synthesize 3-azabicyclo[4.1.0]heptan-5-ones. nih.goviu.edu This process utilizes an organic acridinium (B8443388) photocatalyst and a pyridine (B92270) N-oxide derivative under blue light irradiation. nih.goviu.edu

The reaction is initiated by the photocatalytically generated pyridine N-oxy radical, which selectively adds to the carbon-carbon triple bond of the 1,6-enyne to form a β-oxyvinyl radical intermediate. nih.goviu.edu This intermediate then triggers a cascade cyclization to yield the desired 3-azabicyclo[4.1.0]heptan-5-one scaffold. nih.gov The reaction has been successfully applied to a range of N-Ts-substituted 1,6-enynes, demonstrating its broad applicability. nih.goviu.edu

The following table summarizes the key features of these radical cascade cyclization pathways for the synthesis of this compound derivatives.

Initiation Method Catalyst/Reagents Precursor Product Key Features Reference
Thermal/ChemicalI₂ / TBHPAza-1,6-enyneAzabicyclo[4.1.0]heptane-2,4,5-trioneTransition-metal-free, forms four bonds in one step. rsc.orgrsc.org
PhotoredoxAcridinium photocatalyst / Pyridine N-oxideN-Ts-substituted 1,6-enyne3-Azabicyclo[4.1.0]heptan-5-oneMetal-free, mild conditions (blue light), divergent. nih.goviu.edu

These radical cascade cyclization strategies provide versatile and efficient entries into the this compound ring system, enabling the synthesis of a variety of functionalized derivatives that are of interest in medicinal chemistry and organic synthesis.

Derivatization and Functionalization of the 3 Azabicyclo 4.1.0 Heptane Scaffold

Introduction of Carboxylic Acid Moieties and Derivatives

The introduction of carboxylic acid groups and their derivatives onto the 3-azabicyclo[4.1.0]heptane scaffold is a key strategy for creating novel compounds with potential therapeutic applications. These functional groups can significantly influence the molecule's polarity, acidity, and ability to interact with biological targets.

One approach involves the synthesis of compounds like 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid, which has been investigated for its potential as a RIPK1 inhibitor. Another example is 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, a bicyclic compound with a carboxylic acid ester functional group. smolecule.com This ester can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, transesterification to form different esters, and reduction to an alcohol. smolecule.com

The synthesis of these derivatives can be achieved through various methods. For instance, the oxidation of a primary hydroxyl group on the scaffold can yield an aldehyde, which can be further oxidized to a carboxylic acid. bohrium.com A specific example is the oxidation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate to the corresponding aldehyde using Dess-Martin periodinane, followed by oxidation to the amino acid. bohrium.com Additionally, patent literature describes the synthesis of azabicyclo quinolone carboxylic acids, highlighting the versatility of this scaffold in creating complex molecules. google.comgoogle.com

The following table summarizes some key carboxylic acid derivatives of this compound:

Compound NameCAS NumberMolecular FormulaApplications/Significance
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid1309352-51-9C12H19NO4Investigated as a RIPK1 inhibitor.
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester864754-49-4C10H17NO2Serves as a versatile intermediate in organic synthesis. smolecule.com
7-(1-amino-3-azabicyclo[4.1.0]hept-3-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidNot specifiedNot specifiedExample of an azabicyclo quinolone carboxylic acid. google.com

Halogenation, Including Difluoromethylation

Halogenation of the this compound scaffold is a significant strategy for modifying its physicochemical properties, such as lipophilicity and metabolic stability. The introduction of fluorine atoms, in particular, is a common tactic in medicinal chemistry.

Difluoromethylation has been successfully applied to this bicyclic system. For example, 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has been synthesized. aablocks.com Another documented compound is 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride. vulcanchem.com The synthesis of such compounds can be achieved through methods like deoxofluorination of an aldehyde intermediate. bohrium.com

Bromination is another halogenation reaction applied to this scaffold, leading to compounds like 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride. smolecule.com The bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for further functionalization. smolecule.com

The table below presents examples of halogenated this compound derivatives:

Compound NameCAS NumberMolecular FormulaKey Features
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride2231675-25-3C7H12ClF2NContains a difluoromethyl group at the 6-position. aablocks.com
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochlorideNot specifiedC7H12ClF2NFeatures two fluorine atoms at the 7-position and a methyl group at the 1-position. vulcanchem.com
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochlorideNot specifiedC8H14Br2ClNContains two bromine atoms at the 7-position and a methyl group at the 6-position. smolecule.com
7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride1955493-48-7C12H14ClF2NFeatures gem-difluorination at the 7-position and a phenyl group at the 6-position. americanelements.com

Nitrogen Protecting Group Strategies (e.g., N-Boc protection)

The use of nitrogen protecting groups is a fundamental aspect of the synthesis and derivatization of the this compound scaffold. The secondary amine in the ring is often protected to control its reactivity during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group in this context.

The N-Boc protected precursor, tert-butyl this compound-3-carboxylate, serves as a versatile intermediate for a variety of functionalizations. bohrium.comresearchgate.net For instance, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a key common precursor for the synthesis of various 6-functionalized derivatives. bohrium.comresearchgate.net This N-Boc protected amino alcohol can be accessed in a multi-step synthesis, for example, starting from a tetrahydropyridine (B1245486) derivative. bohrium.com

The Boc group's stability under many reaction conditions and its straightforward removal under acidic conditions make it an ideal choice for multi-step synthetic sequences involving the this compound core. Other protecting groups, such as the benzyl (B1604629) group, have also been utilized. For example, 3-benzyl-3-azabicyclo[4.1.0]heptane can be synthesized and subsequently deprotected via hydrogenolysis to yield the parent this compound. google.com

The following table highlights key N-protected intermediates of the this compound scaffold:

Compound NameCAS NumberMolecular FormulaRole in Synthesis
tert-Butyl this compound-3-carboxylateNot specifiedNot specifiedVersatile N-Boc protected intermediate.
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateNot specifiedNot specifiedCommon precursor for 6-functionalized derivatives. bohrium.comresearchgate.netresearchgate.net
3-Benzyl-3-azabicyclo[4.1.0]heptaneNot specifiedNot specifiedN-benzylated intermediate, deprotected by hydrogenolysis. google.com
tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylateNot specifiedNot specifiedA fluorinated and N-Boc protected building block.

Hydroxymethyl and Other Oxygenated Functionalizations

The introduction of hydroxymethyl and other oxygenated functional groups onto the this compound scaffold provides a handle for further synthetic modifications and can influence the molecule's biological activity.

The primary hydroxyl group in this intermediate is a versatile functional handle. It can be selectively oxidized to an aldehyde using reagents like Dess-Martin periodinane, which can then be further transformed. bohrium.com For instance, this aldehyde can undergo deoxofluorination to produce a difluoromethylated derivative. bohrium.com

Another approach to oxygenated functionalization involves the synthesis of azabicyclo[4.1.0]heptane-2,4,5-triones through a transition-metal-free radical oxidation of aza-1,6-enynes. rsc.org This method allows for the direct formation of a highly functionalized bicyclic system.

The table below showcases examples of hydroxymethyl and other oxygenated this compound derivatives:

Compound NameCAS NumberMolecular FormulaSynthetic Utility
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateNot specifiedNot specifiedCommon precursor for various 6-functionalized building blocks. bohrium.comresearchgate.netresearchgate.net
(3-Benzyl-3-azabicyclo[4.1.0]heptan-6-yl)methanolNot specifiedNot specifiedIntermediate in the synthesis of the N-Boc protected hydroxymethyl derivative. bohrium.com
Azabicyclo[4.1.0]heptane-2,4,5-trione derivativesNot specifiedNot specifiedSynthesized via oxidative cyclopropanation of aza-1,6-enynes. rsc.org
tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylateNot specifiedNot specifiedA fluorinated and hydroxylated building block.

Incorporation of Specific Aryl and Alkoxyalkyl Substituents

The introduction of aryl and alkoxyalkyl substituents onto the this compound scaffold is a key strategy in drug discovery to modulate the pharmacological profile of the resulting compounds. These substituents can influence properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

A notable example is 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, which has been identified as a potent and selective triple reuptake inhibitor. acs.orgresearchgate.net Further exploration of this scaffold led to the identification of a new series of potent triple re-uptake inhibitors by introducing an additional aryl moiety. researchgate.net

The synthesis of aryl-substituted derivatives can be achieved through various cross-coupling reactions. For instance, Pd-catalyzed reactions can be used to introduce aryl groups. The scope of aryl substituents can be broad, including electron-withdrawing groups like fluoride (B91410) and trifluoromethyl, as well as electron-donating groups like dimethylamine (B145610) and methoxy. chemrxiv.org

Alkoxyalkyl groups, such as the (methyloxy)methyl group in the aforementioned triple reuptake inhibitor, are also important substituents. These groups can be introduced through various synthetic methods, often involving the functionalization of a precursor with an appropriate alkylating agent.

The following table provides examples of this compound derivatives with specific aryl and alkoxyalkyl substituents:

Compound NameCAS NumberMolecular FormulaSignificance
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptaneNot specifiedNot specifiedPotent and selective triple reuptake inhibitor. acs.orgresearchgate.net
1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptaneNot specifiedNot specifiedA new series of potent triple re-uptake inhibitors. researchgate.net
6-phenyl-3-tosyl-3-azabicyclo[4.1.0]hept-4-eneNot specifiedNot specifiedAn example of an aryl-substituted and N-protected derivative. molaid.com

Computational and Mechanistic Investigations in 3 Azabicyclo 4.1.0 Heptane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for exploring the chemistry of 3-azabicyclo[4.1.0]heptane derivatives. These methods provide detailed insights into reaction mechanisms and the origins of stereoselectivity.

Theoretical Evaluation of Stereoselectivity

The synthesis of functionalized this compound systems often results in the formation of multiple stereoisomers. Theoretical calculations have been employed to understand the factors governing the stereochemical outcome of these reactions. For instance, in the synthesis of polycyclic systems incorporating the this compound unit, the observed stereoselectivities can be rationalized by analyzing the transition state energies of competing reaction pathways. acs.orgresearchgate.netacs.org

Studies on the cyclopropanation of unsaturated precursors to form the this compound ring system have utilized computational models to predict the preferred diastereomer. mdpi.com The relative energies of different stereoisomeric products and the transition states leading to their formation can be calculated, providing a theoretical basis for the experimentally observed product ratios. In one study, the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with a phosphorus ylide to form a related bicyclic system showed that the transition-state energies were consistent with the observed stereoselectivity. researchgate.net

Computational Studies on Ring-Opening Reaction Mechanisms

The strained cyclopropane (B1198618) ring in the this compound system is susceptible to ring-opening reactions, which can be a key step in the synthesis of various functionalized piperidines. researchgate.netresearchgate.net Computational studies have been instrumental in elucidating the mechanisms of these transformations.

For example, theoretical investigations into the palladium-catalyzed ring-opening of fused bicyclic vinylcyclopropanes are underway to understand the reaction mechanism in detail. uni-regensburg.de In a related system, the regioselective ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane serves as a scaffold for preparing substituted piperidines, and computational methods can help rationalize the observed regioselectivity. researchgate.netresearchgate.net Furthermore, studies on the C–C bond cleavage of related azacycles have used computational analysis to understand the regioselectivity of the cleavage process. escholarship.org

Real-time Spectroscopic Monitoring for Mechanistic Elucidation (e.g., Online ESI-MS)

To gain deeper insight into reaction mechanisms, real-time monitoring techniques are increasingly being applied. Online electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and identifying reactive intermediates and products as they form in solution. acs.org This technique, often coupled with HPLC (LC-MS), allows for the construction of reaction profiles, providing valuable kinetic and mechanistic data. acs.org

While specific applications of online ESI-MS for this compound are not extensively detailed in the provided results, the methodology is highly relevant. For instance, in the study of complex reaction cascades leading to polycyclic systems, ESI-MS combined with DFT calculations has been used to elucidate the reaction mechanism. acs.org Automated reaction monitoring systems using online HPLC-MS have been developed for facile reaction progress analysis, which could be applied to study the synthesis and reactions of this compound derivatives. researchgate.net

Structure-Activity Relationship (SAR) and Molecular Design Methodologies

The this compound scaffold is a key component in various biologically active molecules. Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govidrblab.net While specific 3D-QSAR models for this compound derivatives are not explicitly mentioned, the principles are widely applicable. For example, a 3D-QSAR model was developed for a series of aryloxypropanolamines that inhibit CYP2D6, demonstrating the utility of this approach in understanding and predicting inhibitor activity. idrblab.net Derivatives of this compound have been identified as potent triple reuptake inhibitors, and QSAR studies could provide further insights into their mechanism of action. idrblab.netidrblab.netscispace.comsci-hub.ruvdoc.pub

Molecular Docking and Pharmacophore Mapping

Molecular docking and pharmacophore mapping are powerful computational tools for understanding ligand-receptor interactions and for designing new inhibitors.

Molecular Docking simulates the binding of a small molecule to the active site of a target protein. Preliminary docking calculations have been performed on derivatives of this compound to assess their potential as enzyme inhibitors. nih.gov For instance, docking studies of related complex molecules into opioid receptors have helped to rationalize their binding modes and affinities. researchgate.net In the discovery of inhibitors for the SARS-CoV-2 macrodomain, a derivative of this compound was identified, and its binding was confirmed by X-ray crystallography, highlighting the predictive power of docking combined with experimental validation. rcsb.org

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. researchgate.net A pharmacophore model can then be used to screen virtual libraries for new potential ligands. nih.gov While a specific pharmacophore model solely for this compound is not detailed, this methodology has been applied to design inhibitors for various targets, including those where this compound derivatives have shown activity. researchgate.netscispace.comacs.org For example, pharmacophore models have been developed for triple reuptake inhibitors and acid ceramidase inhibitors, classes of compounds that include derivatives containing the this compound core. scispace.comacs.org

Table of Research Findings

TechniqueApplication to this compound ChemistryKey Findings/Insights
Quantum Chemical Calculations (DFT)Evaluation of stereoselectivity in synthesisPredicts and rationalizes the formation of specific stereoisomers by comparing transition state energies. acs.orgresearchgate.netacs.orgmdpi.com
Quantum Chemical Calculations (DFT)Elucidation of ring-opening reaction mechanismsProvides mechanistic details of cyclopropane ring cleavage to form functionalized piperidines. researchgate.netresearchgate.netuni-regensburg.de
Online ESI-MSReal-time reaction monitoringAllows for the detection of intermediates and construction of reaction profiles to understand complex reaction pathways. acs.orgresearchgate.net
QSAR ModelingCorrelation of structure with biological activityCan be used to develop models that predict the activity of new this compound derivatives as, for example, reuptake inhibitors. idrblab.netidrblab.netscispace.comsci-hub.ruvdoc.pub
Molecular DockingPrediction of ligand-protein binding modesSimulates how this compound derivatives fit into the active sites of biological targets like enzymes and receptors. nih.govresearchgate.netrcsb.org
Pharmacophore MappingIdentification of key structural features for activityDefines the essential 3D arrangement of functional groups required for biological activity, guiding the design of new potent molecules. researchgate.netnih.govscispace.comacs.org

3D-QSAR Studies, including CoMFA and LeapFrog Techniques

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in elucidating the structural requirements for the biological activity of various compounds, including derivatives of the this compound scaffold. Among the most powerful 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and the LeapFrog algorithm, which provide insights into the steric and electrostatic interactions between ligands and their target receptors.

In a notable study focusing on a series of bicyclo[4.1.0]heptane derivatives as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. science.gov The dataset for this investigation comprised sixty-five molecules for the training set and a test set of ten molecules to validate the models.

The CoMFA model demonstrated significant statistical robustness. science.gov It yielded a cross-validated q² value of 0.680, indicating good predictive ability. The non-cross-validated R² was 0.922, with an F value of 114.351, further underscoring the model's statistical significance. science.gov The stability and reliability of the model were confirmed by a bootstrapped R² of 0.925. science.gov The standard error of estimate and prediction were found to be 0.180 and 0.364, respectively. science.gov

A key outcome of the CoMFA analysis was the generation of contour maps. These maps visually represent the regions where steric and electrostatic fields influence the biological activity of the antagonists. By interpreting these maps, researchers can identify which structural modifications on the this compound core are likely to enhance potency.

The insights gained from the CoMFA model were subsequently used to inform molecular design using the LeapFrog technique. science.gov The CoMFA analysis maps were used to define a pseudo-cavity for the LeapFrog calculations. This approach allowed for the design of novel antagonists with potentially greater potency than those previously reported. science.gov Specifically, the model suggested that the addition of highly electronegative groups to certain positions on the bicyclo[4.1.0]heptane structure could lead to more effective MCHR1 antagonists. science.gov The combination of ligand-based modeling like CoMFA with receptor-based approaches demonstrates a powerful strategy in modern drug design. nih.gov

Table 1: Statistical Results of CoMFA Study on Bicyclo[4.1.0]heptane Derivatives

Parameter Value
Cross-validated q² 0.680
Non-cross-validated R² 0.922
F value 114.351
Bootstrapped R² 0.925
Standard Error of Estimate 0.180
Standard Error of Prediction 0.364

Data sourced from a study on MCHR1 antagonists. science.gov

Conformational Analysis and Molecular Geometry Assessment (e.g., Exit Vector Plots)

The three-dimensional shape and conformational flexibility of the this compound scaffold are critical determinants of its utility as a building block in medicinal chemistry. A sophisticated method for characterizing this geometry is the use of Exit Vector Plots (EVP). researchgate.net This analytical approach simplifies the complex structure of a molecular scaffold into a set of geometric parameters that describe the spatial relationship between its points of attachment for substituents. researchgate.net

The EVP method represents the scaffold as a simplified model with "exit vectors" originating from the atoms where substituents are attached. researchgate.net For a disubstituted this compound derivative, these vectors would typically originate from the nitrogen atom of the aziridine (B145994) ring and another carbon atom on the cyclohexane (B81311) ring. The analysis then quantifies the scaffold's geometry through several key parameters:

Distance (r): The distance between the two points of substitution. This parameter provides a measure of the size of the scaffold. researchgate.net

Torsion Angle (θ): The dihedral angle defined by the two exit vectors and the line connecting the substitution points. This angle describes the twist or three-dimensionality between the substituents. researchgate.net

Plane Angles (φ1 and φ2): These angles are formed between each exit vector and the line connecting the substitution points, describing the orientation of the substituents relative to the core scaffold. researchgate.net

By calculating these parameters for a range of possible conformations or for a library of derivatives, a plot can be generated, such as an r versus θ plot. This plot visually maps the accessible chemical space covered by the scaffold. In a study applying this methodology to a library of 3-D building blocks, the exit vector analysis of an azabicyclo[4.1.0]heptane-2-carboxylate derivative involved calculating the distance (r) and the dihedral angle (θ) between the cyclopropyl (B3062369) and amino variation points. The resulting map helps chemists to rationally select building blocks that orient substituents in a desired spatial arrangement for optimal interaction with a biological target.

The application of EVP allows for a quantitative comparison of different bicyclic scaffolds and aids in the design of fragment libraries with diverse three-dimensional structures. This approach moves beyond simple 2D representations of molecules to a more nuanced understanding of their spatial properties, which is crucial for successful fragment-based drug discovery.

Table 2: Key Parameters in Exit Vector Plot Analysis

Parameter Description
r Distance between the points of substituent attachment.
θ Torsion (dihedral) angle between the two exit vectors.
φ1, φ2 Plane angles describing the orientation of the exit vectors.

Parameters used to define the three-dimensional geometry of molecular scaffolds. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The rigid, strained framework of 3-azabicyclo[4.1.0]heptane makes it an attractive starting point for the synthesis of more elaborate molecules. angenechemical.combohrium.com Its distinct stereochemistry and the presence of a reactive nitrogen atom allow for a wide range of chemical transformations, enabling the construction of diverse and complex structures. angenechemical.combohrium.com

Preparation of Bridged and Polycyclic Systems

The this compound core is instrumental in the synthesis of bridged and polycyclic systems. nih.govacs.org Researchers have successfully developed methods to construct novel polycyclic δ-lactams with bridged benzomorphan (B1203429) skeletons starting from precursors that lead to the formation of this compound units. nih.govacs.orgfigshare.com These intricate structures are of significant interest due to their potential biological activities. The synthesis often involves the treatment of methanobromobenzomorphans with a strong base, leading to the formation of these complex polycyclic systems. nih.govacs.orgfigshare.com The substituents on the starting materials can influence the diversity and stereoselectivity of the final products. nih.govacs.orgfigshare.com

Furthermore, gold-catalyzed cycloisomerization of cyclopropenes has been shown to be an effective method for producing 3-azabicyclo[4.1.0]heptanes, which are key intermediates in the assembly of complex cyclopropanes. researchgate.net Another innovative approach involves a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation to synthesize functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org This method allows for the formation of multiple bonds in a single step under mild conditions. rsc.org

Synthesis of Specialty and Fine Chemicals

The utility of this compound extends to the synthesis of specialty and fine chemicals. chemimpex.com Its derivatives serve as valuable intermediates in the production of complex molecules with specific functionalities. chemimpex.com For instance, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a related structure, is employed in creating diverse chemical libraries for various research applications. chemimpex.com The unique structural features of these bicyclic compounds, such as their rigidity and the presence of multiple reactive sites, make them ideal starting points for synthesizing compounds with desired physicochemical properties for applications in materials science and agrochemicals. chemimpex.comchemimpex.com An expedient methodology has been developed for preparing 6-functionalized azabicyclo[4.1.0]heptane derivatives from a common precursor in just a few steps. bohrium.com This accessibility to functionalized building blocks opens up avenues for their use in a wide array of organic synthesis projects. bohrium.com

Contributions to Pharmaceutical and Agrochemical Research

The this compound scaffold is a recurring motif in molecules designed for therapeutic and agrochemical purposes, highlighting its importance in drug discovery and development. bohrium.comchemimpex.comsmolecule.com

Intermediates in Novel Therapeutic Agent Development

The this compound framework is a key intermediate in the synthesis of a variety of novel therapeutic agents. bohrium.comchemimpex.com Its derivatives have been investigated for their potential in developing new drugs for neurological disorders and as anti-inflammatory agents. chemimpex.comsmolecule.com The rigid, three-dimensional shape of the scaffold is considered a promising starting point for drug discovery projects, aligning with the concept of "lead-likeness" which favors sp³-enriched frameworks. researchgate.net The development of efficient synthetic routes to functionalized 3-azabicyclo[4.1.0]heptanes, such as the synthesis of a novel bicyclic N-Boc protected γ-amino acid, further expands their utility in medicinal chemistry. bohrium.com

Precursors for Triple Reuptake Inhibitors

A significant application of the this compound scaffold is in the development of triple reuptake inhibitors (TRIs), which are being investigated for the treatment of severe depression. researchgate.netthieme-connect.com These compounds simultaneously block the reuptake of serotonin, norepinephrine, and dopamine. thieme-connect.comgoogle.com

GSK1360707F is a notable example of a potent and selective TRI built upon the this compound framework. researchgate.netthieme-connect.com Efficient and scalable synthetic routes to this compound have been developed, including a platinum(II)-catalyzed enyne cycloisomerization to construct the core bicyclic system and a route featuring a vinyl triflate Suzuki coupling followed by a double alkylative cyclopropanation. thieme-connect.comacs.org Further research has led to the identification of new series of potent TRIs based on the 1-heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane template, demonstrating good bioavailability and brain penetration. researchgate.netnih.gov

Triple Reuptake Inhibitor Key Synthetic Feature Significance
GSK1360707FPlatinum(II)-catalyzed enyne cycloisomerization. thieme-connect.comPotent serotonin-noradrenaline-dopamine triple reuptake inhibitor for severe depression. thieme-connect.com
1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane derivativesInsertion of a further aryl moiety to titrate the SERT/NET/DAT ratio. nih.govLed to the identification of new potent triple re-uptake inhibitors with good developability characteristics. nih.gov

Scaffolds for Inducible Nitric Oxide Synthase (iNOS) Inhibition

The this compound structure also serves as a scaffold for the design of inhibitors of inducible nitric oxide synthase (iNOS). rsc.org Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. smolecule.comresearchgate.net

A potent and selective iNOS inhibitor, ONO-1714, is a cyclic amidine derivative with a 2-azabicyclo[4.1.0]heptane core, a closely related structure. nih.gov This compound, chemically named (1S,5S,6R,7R)-7-Chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride, has demonstrated high potency in inhibiting human iNOS. nih.govoup.com Research has shown that ONO-1714 can prevent the development of pancreatic cancer in hamsters induced by N-nitrosobis(2-oxopropyl)amine, a process where iNOS expression is increased. oup.com The unique bicyclic structure is a key contributor to its biological activity. smolecule.com

iNOS Inhibitor Chemical Name Key Finding
ONO-1714(1S,5S,6R,7R)-7-Chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride. nih.govoup.comA potent and selective inhibitor of human inducible nitric oxide synthase (iNOS). nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The this compound framework is a pivotal structural motif in the field of medicinal chemistry, particularly in the design of antiviral agents. rsc.org Derivatives of this bicyclic system have been identified as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are crucial components of antiretroviral therapy for HIV-1. rsc.orgum.es NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.

The distinct three-dimensional geometry of the this compound core is essential for the biological activity and specificity of these inhibitors. rsc.org By serving as a rigid scaffold, it allows for the precise spatial orientation of various substituents that interact with key amino acid residues within the NNRTI binding pocket. This structural role highlights the importance of the azabicyclo[4.1.0]heptane system in the discovery and development of novel drugs for HIV treatment. rsc.org Research has led to the synthesis of diarylaniline derivatives containing this scaffold, which show significant efficacy against both wild-type and drug-resistant strains of HIV-1. acs.org

Synthesis of Biologically Active Natural Products

The bicyclo[4.1.0]heptane ring system is a key structural feature in numerous biologically important compounds. Synthetic strategies utilizing this scaffold have enabled the efficient preparation of several natural products.

Azasugars (Iminosugars) : Azasugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in various biological processes. Novel cyclopropanated iminosugars incorporating the this compound structure have been synthesized. researchgate.net These compounds, prepared from natural amino acids like L-serine and L-alanine, possess a locked conformation that can enhance inhibitory activity and selectivity against different glycosidases. researchgate.net A key step in their synthesis is the stereoselective cyclopropanation of an α,β-unsaturated piperidone, which is itself formed via a ring-closing metathesis reaction. researchgate.net

Sedamine, Fagomine, and Balanol : The synthesis of several piperidine (B6355638) and azepane-containing natural products is achieved through the strategic ring-opening of a related bicyclic intermediate, 1-azabicyclo[4.1.0]heptane tosylate. nih.govjove.comdntb.gov.ua This stable bicyclic aziridinium (B1262131) ion serves as a common precursor in divergent synthetic pathways. nih.govjove.com The regioselective and stereospecific nucleophilic attack on this intermediate allows for the controlled formation of either substituted piperidines or azepanes, which form the core structures of these natural products. nih.govdntb.gov.uax-mol.com This efficient strategy has been successfully applied to the synthesis of Sedamine, the iminosugar Fagomine, and the potent protein kinase C inhibitor Balanol. nih.govjove.comdntb.gov.ua

Natural ProductCore HeterocycleKey Synthetic Intermediate
Balanol Azepane1-Azabicyclo[4.1.0]heptane tosylate
Sedamine Piperidine1-Azabicyclo[4.1.0]heptane tosylate
Fagomine Piperidine1-Azabicyclo[4.1.0]heptane tosylate
Azasugars PiperidineThis compound

Integration with Advanced Catalytic Systems (e.g., ORMOSIL-based Catalysts)

Organically Modified Silicate (ORMOSIL) materials represent a class of hybrid materials that combine the robustness and high surface area of a silica (B1680970) network with the chemical functionality of organic groups. researchgate.net These materials have emerged as highly efficient and reusable heterogeneous catalysts in advanced organic synthesis. researchgate.net

The synthesis and functionalization of this compound derivatives have been facilitated by the use of ORMOSIL-based catalytic systems. For instance, an efficient synthesis of previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been developed. researchgate.net These catalytic systems offer significant advantages, including high yields, rapid reaction times, excellent thermal stability, and catalyst recyclability, making them suitable for sustainable and industrial-scale applications. researchgate.net

ORMOSILs can be functionalized with acidic or basic groups to catalyze transformations like esterification or aldol (B89426) condensations with high efficiency. Furthermore, they can serve as robust supports for chiral catalysts in asymmetric synthesis or for immobilizing enzymes in biocatalytic processes. The integration of ORMOSIL catalysts in the synthesis of complex molecules like functionalized 3-azabicyclo[4.1.0]heptanes underscores the advances in developing more sustainable and efficient chemical processes. researchgate.net

Development of Fluorescent Molecules

The rigid this compound scaffold can be incorporated into molecules designed for imaging and sensing applications. The development of fluorescent molecules based on this structure has been explored in medicinal chemistry research. For example, a derivative, 6-(4-chlorophenyl)-1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane, was studied for its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine. sci-hub.se In the course of these studies, a fluorescent metabolite of the compound was identified and measured, demonstrating that the this compound core can be part of a larger molecule that exhibits fluorescence, a key property for probes used in bioimaging. sci-hub.se

Q & A

Q. What are the most efficient synthetic routes for 3-azabicyclo[4.1.0]heptane derivatives in academic settings?

A transition-metal-free radical oxidation method enables oxidative cyclopropanation of aza-1,6-enynes, yielding functionalized this compound-2,4,5-triones in a single step. This approach avoids metal catalysts, operates under mild conditions, and achieves four bond formations with broad substrate compatibility. Key steps include radical initiation (e.g., using peroxides) and real-time monitoring via online ESI-MS to validate intermediates . Alternative routes involve intramolecular cyclopropanation of N-allyl/homoallyl alkylamides derived from amino acids, though yields may vary depending on protecting groups .

Q. How can structural characterization of this compound derivatives be optimized?

Combine spectroscopic techniques such as 1^1H/13^{13}C NMR for stereochemical analysis, mass spectrometry (ESI-MS) for real-time reaction monitoring , and X-ray crystallography for absolute configuration determination. Computational methods (e.g., DFT) can supplement experimental data to resolve ambiguities in fused-ring systems or strained geometries .

Q. What functional groups are compatible with this compound synthesis?

The transition-metal-free radical method tolerates esters, ketones, and aryl halides, enabling post-synthetic modifications like cross-coupling or oxidation . However, strongly electron-withdrawing groups may hinder cyclopropanation efficiency, requiring tailored reaction conditions .

Advanced Research Questions

Q. How do reaction conditions influence the stability and yield of this compound intermediates?

Studies show that intermediates like 96 and 97 (Scheme 16) are stable under specific conditions but yield only trace amounts of the target compound, suggesting competing pathways or ring strain-induced decomposition. Optimizing temperature, solvent polarity, and radical scavengers can mitigate side reactions . For example, lowering reaction temperatures to 0–25°C improves selectivity in cyclopropanation steps .

Q. What mechanistic insights explain contradictions in cyclopropanation efficiency across different substrates?

Radical trapping experiments and kinetic profiling reveal that electron-rich alkenes favor faster cyclopropanation via a stepwise radical addition/ring-closure pathway, while steric hindrance in N-protected substrates slows intermediate formation. Computational studies (e.g., Fukui function analysis) further identify nucleophilic/electrophilic hotspots guiding regioselectivity .

Q. How can computational modeling predict the reactivity of this compound derivatives in drug discovery?

Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives mimicking meta-substituted phenyl rings in bioactive compounds show enhanced binding to GABA receptors, validated via in vitro assays . QSAR models further correlate bicyclic ring strain with antimicrobial activity, guiding lead optimization .

Q. What strategies address challenges in synthesizing spiro-cyclopropane-annelated analogs of this compound?

Intramolecular reductive cyclopropanation of oligocyclic precursors (e.g., glycine-derived bromoacetyl amides) under photochemical conditions enables spiro-ring formation. However, competing [2+2] photocycloadditions require precise control of light wavelength and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.